4'-Bromo-2'-fluoro-5'-nitroacetanilide
Overview
Description
4’-Bromo-2’-fluoro-5’-nitroacetanilide is an organic compound with the molecular formula C8H6BrFN2O3 It is a derivative of acetanilide, featuring bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-fluoro-5’-nitroacetanilide typically involves multiple steps:
Nitration: The starting material, 4’-Bromo-2’-fluoroacetanilide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of the nitro group.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure 4’-Bromo-2’-fluoro-5’-nitroacetanilide.
Industrial Production Methods
Industrial production methods for 4’-Bromo-2’-fluoro-5’-nitroacetanilide are similar to laboratory-scale synthesis but are optimized for larger scales. This involves:
Continuous Flow Nitration: Using continuous flow reactors to ensure better control over reaction conditions and improved safety.
Automated Purification: Employing automated systems for purification to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-fluoro-5’-nitroacetanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, and hydrogen gas with a palladium catalyst.
Nucleophiles: Amines, thiols, and alkoxides.
Solvents: Ethanol, methanol, and dichloromethane.
Major Products
Reduction: 4’-Bromo-2’-fluoro-5’-aminoacetanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Bromo-2’-fluoro-5’-nitroacetanilide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anti-inflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-5’-nitroacetanilide depends on its specific application:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites and interfering with their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroacetanilide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Fluoro-2-nitroacetanilide: Lacks the bromine atom, which can influence its chemical properties and applications.
4-Bromo-2-fluoroacetanilide:
Properties
IUPAC Name |
N-(4-bromo-2-fluoro-5-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2O3/c1-4(13)11-7-3-8(12(14)15)5(9)2-6(7)10/h2-3H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCIFIQHBRCORZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1F)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879296 | |
Record name | 2-F 4-BR 5-NO2 ACETANILIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95635-46-4 | |
Record name | N-(4-Bromo-2-fluoro-5-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95635-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-F 4-BR 5-NO2 ACETANILIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80879296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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